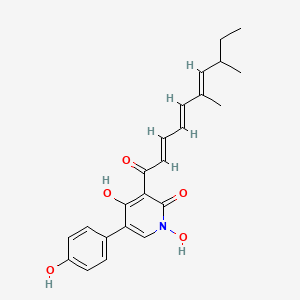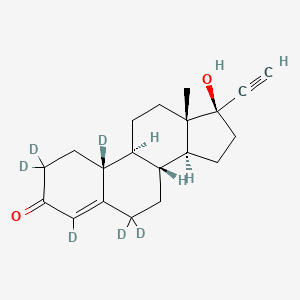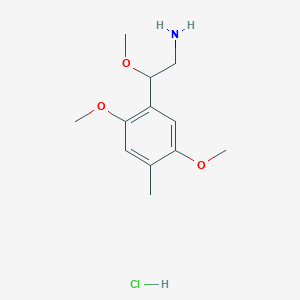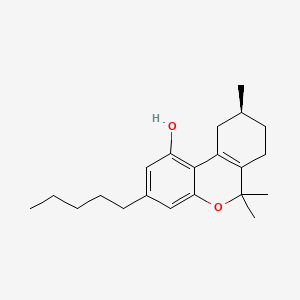![molecular formula C22H18F3NO4S B3025825 (3S)-2,3-dihydro-6-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methoxy]-3-benzofuranacetic acid](/img/structure/B3025825.png)
(3S)-2,3-dihydro-6-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methoxy]-3-benzofuranacetic acid
Descripción general
Descripción
- ZLY032 is a novel compound that acts as both a free fatty acid receptor 1 (FFA1) agonist and a peroxisome proliferator-activated receptor δ (PPARδ) agonist.
- FFA1 and PPARδ are considered anti-diabetic targets due to their roles in improving insulin secretion and resistance.
- ZLY032 has been investigated for its effects on glucolipid metabolism and hepatic fibrosis .
Aplicaciones Científicas De Investigación
- ZLY032’s applications span multiple fields:
Chemistry: Potential use as a tool compound for studying FFA1 and PPARδ interactions.
Biology: Investigation of its impact on lipid metabolism, inflammation, and oxidative stress.
Medicine: Exploration of its effects on insulin sensitivity, pancreatic β-cell function, and fatty liver.
Industry: Possible development as a therapeutic agent for metabolic disorders.
Safety and Hazards
Direcciones Futuras
The future research directions for this compound could potentially involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity . Given the importance of trifluoromethyl groups and thiazole rings in pharmaceutical and agrochemical compounds, this compound could potentially have interesting applications in these fields .
Mecanismo De Acción
- ZLY032’s mechanism involves dual activation of FFA1 and PPARδ.
- Molecular targets include FFA1 (free fatty acid receptor 1) and PPARδ (peroxisome proliferator-activated receptor δ).
- Pathways affected likely include triglyceride metabolism, fatty acid β-oxidation, and mitochondrial function.
Análisis Bioquímico
Biochemical Properties
ZLY032 interacts with FFAR1/GPR40 and PPARδ, acting as an agonist for both . It is selective for FFAR1 and PPARδ over PPARα and PPARγ . The interaction of ZLY032 with these receptors plays a crucial role in its biochemical activity.
Cellular Effects
ZLY032 influences cell function by improving glucolipid metabolism and alleviating fatty liver . It impacts cell signaling pathways, gene expression, and cellular metabolism, mainly by regulating triglyceride metabolism, fatty acid β-oxidation, lipid synthesis, inflammation, oxidative stress, and mitochondrial function .
Molecular Mechanism
At the molecular level, ZLY032 exerts its effects through binding interactions with FFAR1/GPR40 and PPARδ . It activates these receptors, leading to changes in gene expression and enzyme activity that ultimately result in improved glucolipid metabolism and reduced fatty liver .
Temporal Effects in Laboratory Settings
In laboratory settings, ZLY032 has shown long-term effects on cellular function. After long-term treatment, it significantly improved glucolipid metabolism and alleviated fatty liver in ob/ob mice and methionine choline-deficient diet-fed db/db mice .
Dosage Effects in Animal Models
The effects of ZLY032 vary with different dosages in animal models. At a dose of 40 mg/kg, twice per day, it reduces blood glucose levels in an oral glucose tolerance test and decreases plasma total cholesterol and triglyceride levels in the ob/ob mouse model of metabolic disease .
Metabolic Pathways
ZLY032 is involved in the metabolic pathways of triglyceride metabolism, fatty acid β-oxidation, and lipid synthesis . It interacts with enzymes and cofactors in these pathways, influencing metabolic flux and metabolite levels .
Métodos De Preparación
- Unfortunately, specific synthetic routes and reaction conditions for ZLY032 are not readily available in the literature.
- Industrial production methods remain undisclosed as well.
Análisis De Reacciones Químicas
- ZLY032 likely undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions are not explicitly documented.
- Major products formed from these reactions are also not well-documented.
Comparación Con Compuestos Similares
- ZLY032 stands out due to its dual agonist activity, targeting both FFA1 and PPARδ.
- Similar compounds are not explicitly listed, but ZLY032’s uniqueness lies in its combined action on these two receptors.
Propiedades
IUPAC Name |
2-[(3S)-6-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3NO4S/c1-12-19(31-21(26-12)13-2-4-15(5-3-13)22(23,24)25)11-29-16-6-7-17-14(8-20(27)28)10-30-18(17)9-16/h2-7,9,14H,8,10-11H2,1H3,(H,27,28)/t14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBZJHLFUPKHJD-CQSZACIVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)COC3=CC4=C(C=C3)C(CO4)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)COC3=CC4=C(C=C3)[C@@H](CO4)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1S,2R,4S)-5-[(E)-3-Hydroxy-3-methylbut-1-enyl]-2-methylcyclohex-5-ene-1,2,4-triol](/img/structure/B3025744.png)


![2-[[(3alpha,5beta)-3-Hydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonic acid, monosodium salt](/img/structure/B3025750.png)
![2-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenyl-d5-propyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid](/img/structure/B3025751.png)
![2,3,3a,4,5,6-hexahydro-2-d-8-methyl-1H-pyrazino[3,2,1-jk]carbazole-1,1,2-d3, monohydrochloride](/img/structure/B3025753.png)
![4-[[[2-Chloro-4-[[3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methoxy]phenyl]methyl]amino]-benzeneacetic acid](/img/structure/B3025754.png)
![(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl-2,3,5,6-d4)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B3025756.png)
![(9beta,13alpha,14beta,20alpha)-3-hydroxy-9,13-dimethyl-2-oxo-24,25,26-trinoroleana-1(10),3,5,7-tetraen-29-oic acid, 3-[[(2Z)-3-cyano-3-(4-fluorophenyl)-1-oxo-2-propen-1-yl]oxy]propyl ester](/img/structure/B3025757.png)
![1-Cyclohexyl-4-[4-(2-methoxy-phenyl)-piperazin-1-YL]-2-phenyl-butan-1-one dihydrochloride](/img/structure/B3025758.png)

![2-[[(3alpha,5beta,12alpha)-3,12-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonic acid, monosodium salt](/img/structure/B3025760.png)
